AChE Potency and Multi-Target Activity Profile
PD07 inhibits human AChE with an IC50 of 0.29 μM . In comparison, the standard AChE inhibitor donepezil exhibits an IC50 of 0.029 μM against the same enzyme [1]. While PD07 is approximately 10-fold less potent as a single-target AChE inhibitor, this moderate activity is intentionally balanced with additional targets (BACE1, Aβ aggregation, antioxidant) to provide a multi-target profile not achievable with donepezil.
| Evidence Dimension | Human AChE inhibition (IC50) |
|---|---|
| Target Compound Data | 0.29 μM |
| Comparator Or Baseline | Donepezil: 0.029 μM |
| Quantified Difference | 10-fold lower potency |
| Conditions | Ellman's assay / in vitro enzyme inhibition |
Why This Matters
This data informs researchers that PD07 is not a high-potency AChE inhibitor but rather a balanced MTDL suitable for studying multi-pathway modulation in AD.
- [1] PMC Table 1. IC50 values of compounds 5–12 against AChE enzyme. Molecules. 2024 Dec 29;30(1):95. doi: 10.3390/molecules30010095. View Source
